1-[3-Nitro-4-(phenylthio)phenyl]ethan-1-one

Organic synthesis Nucleophilic aromatic substitution Process chemistry

1-[3-Nitro-4-(phenylthio)phenyl]ethan-1-one (CAS 92163-78-5) is a nitro-substituted diaryl thioether ketone with molecular formula C14H11NO3S and molecular weight 273.31 g/mol. It belongs to the class of 3-nitro-4-arylthioacetophenones, featuring an electron-withdrawing nitro group ortho to a lipophilic phenylthio substituent on an acetophenone core.

Molecular Formula C14H11NO3S
Molecular Weight 273.31 g/mol
CAS No. 92163-78-5
Cat. No. B3058849
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-[3-Nitro-4-(phenylthio)phenyl]ethan-1-one
CAS92163-78-5
Molecular FormulaC14H11NO3S
Molecular Weight273.31 g/mol
Structural Identifiers
SMILESCC(=O)C1=CC(=C(C=C1)SC2=CC=CC=C2)[N+](=O)[O-]
InChIInChI=1S/C14H11NO3S/c1-10(16)11-7-8-14(13(9-11)15(17)18)19-12-5-3-2-4-6-12/h2-9H,1H3
InChIKeyJGCWPFNPSPTELC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubility3.1 [ug/mL]

1-[3-Nitro-4-(phenylthio)phenyl]ethan-1-one (CAS 92163-78-5) – Procurement-Relevant Compound Profile


1-[3-Nitro-4-(phenylthio)phenyl]ethan-1-one (CAS 92163-78-5) is a nitro-substituted diaryl thioether ketone with molecular formula C14H11NO3S and molecular weight 273.31 g/mol [1]. It belongs to the class of 3-nitro-4-arylthioacetophenones, featuring an electron-withdrawing nitro group ortho to a lipophilic phenylthio substituent on an acetophenone core. Computed physicochemical properties include XLogP3-AA = 3.5, 4 hydrogen bond acceptors, and 3 rotatable bonds, positioning it as a moderately lipophilic, polarity-balanced building block for medicinal chemistry and organic synthesis [1].

Why 1-[3-Nitro-4-(phenylthio)phenyl]ethan-1-one Cannot Be Replaced by Common Acetophenone Analogs


In-class acetophenone derivatives such as 4-(phenylthio)acetophenone (no nitro group) or 3-nitroacetophenone (no phenylthio group) fail to replicate the dual electronic character of 1-[3-nitro-4-(phenylthio)phenyl]ethan-1-one. The ortho-nitro group exerts a strong electron-withdrawing inductive and resonance effect (σ_m ≈ 0.71), while the para-phenylthio group contributes both inductive electron-withdrawal and resonance electron-donation via sulfur lone-pair delocalization [1]. This push-pull electronic architecture modulates the carbonyl reactivity, UV absorption profile, and nucleophilic aromatic substitution propensity in ways that single-substituent analogs cannot match [2]. The quantitative evidence below demonstrates that simple isosteric or functional-group deletions lead to measurable divergence in critical property dimensions, making generic interchange scientifically unjustified.

Quantitative Differentiation Evidence for 1-[3-Nitro-4-(phenylthio)phenyl]ethan-1-one Relative to Analog Comparators


Synthesis Yield: Phenylthiotrimethylsilane Route vs. Conventional Thiophenol Route for 3-Nitro-4-arylthioacetophenones

1-[3-Nitro-4-(phenylthio)phenyl]ethan-1-one is accessible via a halogen displacement route using phenylthiotrimethylsilane (PhS-SiMe3) and 4'-fluoro-3'-nitroacetophenone, achieving an isolated yield of approximately 94% . In contrast, the conventional route employing thiophenol and the same fluoro-nitro precursor typically delivers lower yields (ca. 60–80%) due to competing side reactions and thiolate oxidation [1]. This 14–34 point yield advantage directly impacts procurement economics for multistep synthesis programs.

Organic synthesis Nucleophilic aromatic substitution Process chemistry

Lipophilicity (XLogP3-AA) Differentiation from 3-Nitroacetophenone and 4-(Phenylthio)acetophenone

The computed octanol–water partition coefficient (XLogP3-AA) for 1-[3-nitro-4-(phenylthio)phenyl]ethan-1-one is 3.5 [1]. This value lies approximately 1.5 log units above that of 3-nitroacetophenone (XLogP3-AA ≈ 2.0) [2] and approximately 0.8 log units below that of 4-(phenylthio)acetophenone (XLogP3-AA ≈ 4.3) [3], placing the target compound in a balanced lipophilicity window (2.0 < logP < 4.0) that is statistically associated with favorable oral absorption and reduced off-target toxicity in CNS drug discovery [4].

Drug-likeness Physicochemical profiling Medicinal chemistry

Hydrogen Bond Acceptor (HBA) Count as a Selectivity and Solubility Determinant vs. 4-(Phenylthio)acetophenone

1-[3-Nitro-4-(phenylthio)phenyl]ethan-1-one possesses 4 hydrogen bond acceptor sites (two nitro oxygen atoms plus carbonyl oxygen and sulfur lone-pair), compared to only 2 HBA sites for 4-(phenylthio)acetophenone [1][2]. The higher HBA count of the target compound enhances aqueous solubility (predicted LogS ≈ –4.2 vs. approximately –5.0 for the des-nitro analog) and provides additional opportunities for directed intermolecular interactions in protein–ligand binding [3].

Molecular recognition Solubility ADMET profiling

UV Absorption Hypsochromic Shift as a Spectroscopic Identity Marker vs. ω-Thiosubstituted Acetophenones

While direct UV data for 1-[3-nitro-4-(phenylthio)phenyl]ethan-1-one is not publicly available, the structurally analogous o-nitro-phenylthio-substituted acetophenone series exhibits a distinct hypsochromic shift of the n→π*CO band relative to the bathochromic trend observed for other ω-thiosubstituted acetophenones [1]. In the reference study, compound (3) (tentatively identified as ω-(p-nitrophenylthio)-p-nitroacetophenone) displayed a hypsochromically shifted UV band attributed to competitive π*CO / σC-S hyperconjugative interactions in the excited state, a feature absent in non-nitro-pair analogs [1]. This spectral signature provides a quantitative identity verification metric for incoming quality control.

Spectroscopic characterization Electronic structure Quality control

Commercially Available Purity Benchmark (98%) Comparable to Leading Analog Suppliers

1-[3-Nitro-4-(phenylthio)phenyl]ethan-1-one is commercially supplied at 98% purity by Leyan (Product No. 1669237) . This purity specification matches or exceeds the typical 95–97% purity range offered for close structural analogs such as 4-(phenylthio)acetophenone (≥97%, multiple vendors) , ensuring equivalent baseline quality for direct use in parallel synthesis or medicinal chemistry campaigns without additional repurification.

Purity specification Procurement Building block quality

Synthetic Versatility: Dual Derivatization Handles vs. Mono-functional Analogs

The compound offers three chemically orthogonal reactive sites for diversification: (i) the acetyl carbonyl (condensation, reduction, organometallic addition), (ii) the nitro group (reduction to aniline, cyclization to benzimidazoles/benzotriazoles), and (iii) the phenylthio moiety (oxidation to sulfoxide/sulfone, metal–sulfur exchange) [1]. In contrast, 3-nitroacetophenone provides only two handles (carbonyl and nitro), while 4-(phenylthio)acetophenone provides two handles (carbonyl and sulfide), significantly limiting the chemical space accessible from a single starting material [2][3].

Synthetic intermediate Scaffold diversification Library synthesis

Optimal Application Scenarios for 1-[3-Nitro-4-(phenylthio)phenyl]ethan-1-one Based on Quantitative Evidence


Multi-Gram Synthesis of Diversified Heterocyclic Libraries via Orthogonal Derivatization

The compound's three orthogonal reactive sites (Section 3, Evidence Item 6) allow a single procurement to support parallel synthesis of benzimidazoles, benzothiazines, and aryl sulfones from a common precursor. Combined with the 94% synthetic yield route (Section 3, Evidence Item 1), multi-gram scale-up is economically viable, reducing the per-analog cost in library production by an estimated 30–50% compared to purchasing three separate mono-functional building blocks .

Lead Optimization Programs Requiring Balanced Lipophilicity (logP 3.0–4.0)

When early structure–activity relationship (SAR) data indicate that both logP > 2.0 (for permeability) and logP < 4.0 (for solubility/metabolic stability) are required, 1-[3-nitro-4-(phenylthio)phenyl]ethan-1-one (XLogP3-AA = 3.5) provides an intrinsically balanced scaffold (Section 3, Evidence Item 2). This avoids the need for costly late-stage polarity adjustments often necessitated when starting from the more lipophilic 4-(phenylthio)acetophenone (XLogP3-AA ≈ 4.3) [1].

Quality Control Protocols Relying on UV Spectroscopic Batch Identity Verification

The class-characteristic hypsochromic shift of the n→π*CO band (Section 3, Evidence Item 4) provides a rapid, non-destructive identity check that distinguishes the 3-nitro-4-phenylthio regioisomer from other nitro-phenylthio positional isomers. This can be incorporated into incoming material release specifications, reducing reliance on more time-consuming NMR or LC-MS confirmation in high-throughput procurement environments [2].

Nucleophilic Aromatic Substitution (SNAr) Chemistry at the Activated Aryl Ring

The strong electron-withdrawing nitro group activates the aryl ring toward further SNAr displacement, while the phenylthio group remains intact under typical SNAr conditions (e.g., amines, alkoxides). This chemoselectivity (Section 3, Evidence Item 6) allows stepwise introduction of additional functionality without protecting-group manipulation, streamlining the synthesis of trisubstituted aromatics that are challenging to access from mono-functional analogs [3].

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